molecular formula C22H27FO4 B600236 (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde CAS No. 6762-45-4

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

Cat. No. B600236
CAS RN: 6762-45-4
M. Wt: 374.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde, also known as (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde, is a useful research compound. Its molecular formula is C22H27FO4 and its molecular weight is 374.45. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure of Betamethasone-21-pentanoate methanol solvate, where molecules are interconnected through O—H⋯O hydrogen bonding, highlighting the importance of hydrogen bonds in molecular assembly and stability (V. Suitchmezian, I. Jess, C. Näther, 2007). Similar structural analyses were conducted on analogs of beclometasone dipropionate, revealing insights into molecular conformations and interactions (K. A. Ketuly, A. H. A. Hadi, S. Ng, 2009; K. A. Ketuly, A. H. A. Hadi, S. Ng, 2009).

Organic Synthesis

Research in organic chemistry has led to the development of novel synthesis methods for complex organic molecules. For instance, the Diels-Alder reactions of Ethyl [10-(Methoxyimino)phenanthren-9-ylidene]acetate with dienophiles facilitated the synthesis of nitrogen-containing polycycles, expanding the toolkit for constructing intricate organic structures (D. N. Nicolaides, R. Awad, G. Papageorgiou, J. Stephanidou-Stephanatou, 1994). Another study described the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, a potentially carcinogenic metabolite, illustrating the synthetic routes to biologically relevant compounds (Subodh Kumar, 2001).

Molecular Rearrangements

Further research has explored molecular rearrangements, such as the transformation of the tetrahydroisoindolinone subunit in the synthesis of cytochalasans, demonstrating the utility of molecular rearrangements in organic synthesis (T. Schmidlin, D. Wallach, C. Tamm, 1984).

properties

IUPAC Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-NIQJDLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747143
Record name (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

CAS RN

6762-45-4, 52647-06-0
Record name (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE-(Z)-ENOLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6YP6SG3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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